molecular formula C17H15N3O7S2 B2926944 N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide CAS No. 946269-44-9

N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide

Cat. No.: B2926944
CAS No.: 946269-44-9
M. Wt: 437.44
InChI Key: QXDSRFKZPYDGHU-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide is a sulfonamide derivative featuring a benzodioxole moiety and a benzothiadiazine dioxide ring system. The benzodioxole group may enhance lipophilicity and metabolic stability, while the benzothiadiazine dioxide contributes to electronic effects and hydrogen-bonding capacity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O7S2/c21-17(18-7-11-1-4-14-15(5-11)27-10-26-14)8-28(22,23)12-2-3-13-16(6-12)29(24,25)20-9-19-13/h1-6,9H,7-8,10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDSRFKZPYDGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CS(=O)(=O)C3=CC4=C(C=C3)NC=NS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.

    Synthesis of the Benzothiadiazine Sulfonyl Group: This involves the sulfonation of a benzothiadiazine derivative, followed by oxidation to introduce the sulfonyl group.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the benzothiadiazine sulfonyl group using an appropriate acylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or benzothiadiazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzodioxole or benzothiadiazine rings.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its combination of a benzodioxole and benzothiadiazine dioxide. Key comparisons with related sulfonamide derivatives include:

Compound Core Structure Key Substituents Potential Bioactivity
Target Compound Benzothiadiazine dioxide + benzodioxole Sulfonylacetamide linker Enzyme inhibition (hypothetical)
2-Alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides Benzenesulfonamide + phthalazinone Alkylthio, chloro, methyl groups Antimicrobial, kinase inhibition
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides Oxadiazole + indole Sulfanylacetamide linker Anticancer, antiviral (reported)
  • Lipophilicity: The benzodioxole moiety may improve membrane permeability relative to analogues with polar substituents (e.g., indole or phthalazinone) .

Spectral and Analytical Data

While mass spectrometry (EIMS) and NMR data for the target compound are unavailable, related sulfonamides exhibit characteristic fragments, such as m/z 231 (C11H9N3OS)+ for indole-containing derivatives , suggesting that the benzothiadiazine dioxide moiety would produce distinct fragmentation patterns.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H15N3O7S2
  • Molecular Weight : 437.5 g/mol
  • CAS Number : 946269-44-9

The structure features a benzodioxole moiety linked to a benzothiadiazin sulfonamide group, which is significant for its biological interactions.

Biological Activity Overview

Research on this compound has primarily focused on its pharmacological properties, including antidiabetic and anticancer activities.

Antidiabetic Activity

A study investigating benzodioxol derivatives demonstrated that certain compounds exhibited potent inhibition of α-amylase, an enzyme involved in carbohydrate digestion. The derivative IIc showed an IC50 value of 0.68 µM, indicating strong α-amylase inhibitory activity while maintaining low cytotoxicity against normal cells (IC50 > 150 µM) . In vivo tests revealed that compound IIc significantly reduced blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL after five doses .

Anticancer Activity

Further investigations into the anticancer potential of related benzodioxol derivatives indicated significant activity against various cancer cell lines. Compound IIc demonstrated efficacy across multiple cancer types with IC50 values ranging from 26 to 65 µM . The selectivity observed in these studies suggests that these compounds could be developed into safer anticancer agents with minimized effects on healthy cells.

Detailed Research Findings

Study Compound Activity Assessed IC50 Value Notes
IIcα-Amylase Inhibition0.68 µMEffective against diabetes
IIcCytotoxicity (Hek293t)>150 µMLow toxicity to normal cells
IIcAnticancer Activity26–65 µMEffective against multiple cancer lines

Case Studies

  • Diabetes Management : In a controlled study using streptozotocin-induced diabetic mice, the administration of compound IIc not only lowered blood glucose levels but also showed promise as a potential therapeutic agent for managing diabetes.
  • Cancer Treatment : A series of experiments indicated that compounds structurally related to this compound exhibited selective cytotoxicity towards cancer cells without adversely affecting normal cell viability.

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